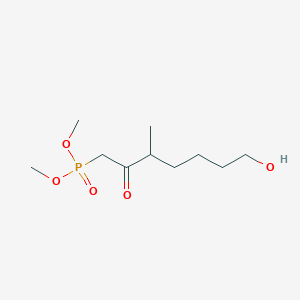
Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate is an organic compound with a phosphonate group. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound’s structure includes a phosphonate ester, which is a key functional group in many biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate typically involves the reaction of a heptanone derivative with dimethyl phosphite. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents include dimethyl phosphite and a suitable base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process might include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways involving phosphonates.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate in their catalytic cycles. This inhibition can affect metabolic pathways and biochemical processes, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-oxoheptyl)phosphonate
- Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
Uniqueness
Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate is unique due to its specific structure, which includes a hydroxy group and a methyl group on the heptanone backbone. This structural uniqueness allows it to participate in specific reactions and interact with particular molecular targets, distinguishing it from other similar phosphonate compounds.
Properties
CAS No. |
62091-98-9 |
|---|---|
Molecular Formula |
C10H21O5P |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-7-hydroxy-3-methylheptan-2-one |
InChI |
InChI=1S/C10H21O5P/c1-9(6-4-5-7-11)10(12)8-16(13,14-2)15-3/h9,11H,4-8H2,1-3H3 |
InChI Key |
UQFUCBCABSCSAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCO)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















